3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a (2-chlorophenoxy)methyl substituent at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility. The aldehyde functional group enables further derivatization, while the electron-withdrawing chlorine and electron-donating methoxy groups influence its reactivity and physicochemical properties .
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBYCAKTJTHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-chlorophenoxymethanol followed by Friedel-Crafts acylation. Reaction conditions are optimized for yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility: Methoxy groups generally improve solubility in polar aprotic solvents (e.g., DMSO), while halogenated aryl groups reduce it. For instance, 3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde is less soluble in water than its non-halogenated analogs .
- Stability: The aldehyde group in this compound is susceptible to oxidation, necessitating storage under inert conditions. Bromine-substituted analogs may exhibit higher stability due to weaker C-Br bond polarization .
Biological Activity
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety with a methoxy group at the para position and a chlorophenoxy group at the meta position. Its chemical formula is with a molecular weight of approximately 276.71 g/mol .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially affecting cell proliferation and apoptosis. The compound acts as an electrophile , capable of reacting with nucleophilic sites on biomolecules, which may inhibit enzyme activity or disrupt cellular processes depending on the target involved.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . Research suggests that this compound may be effective against various bacterial strains, although specific data on its efficacy and spectrum of activity are still emerging.
Anticancer Potential
Research has also explored the anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell growth in vitro, particularly against specific cancer cell lines. The presence of halogen substituents in its structure may enhance its biological activity by increasing lipophilicity and altering interactions with cellular targets .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising antimicrobial profile.
- Anticancer Activity : In vitro experiments showed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated to assess potency, revealing that the compound could induce apoptosis in treated cells.
Comparison with Similar Compounds
To provide context for its biological activity, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde | Structure | Exhibits similar antimicrobial properties but different efficacy profiles. |
| 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde | Structure | Potentially enhanced anticancer activity due to additional methyl group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
